
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxyphenol with ethyl bromide to introduce the ethoxy group. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final step involves the addition of a propanoic acid moiety through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
This compound has been investigated for its potential role in biochemical pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors due to its structural features. For instance, the amino group can form hydrogen bonds with enzyme active sites, potentially influencing their activity .
Medicine
In medical research, this compound has shown promise as a therapeutic agent. Case studies have highlighted its neuroprotective effects and potential in treating metabolic diseases associated with insulin resistance syndrome. Research indicates that this compound may help regulate glucose metabolism and improve muscle function during exercise .
Neuroprotection
A study focused on the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal damage in models of oxidative stress. The findings suggest that it may be beneficial in developing treatments for neurodegenerative diseases.
Metabolic Disease Treatment
Research has indicated that this compound can enhance insulin sensitivity and glucose uptake in muscle cells. In animal models, administration of this compound improved metabolic profiles and reduced the risk of developing type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with two methoxy groups instead of one ethoxy and one methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxy group instead of an amino group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the amino and ethoxy groups.
Uniqueness
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with an amino group, allows for diverse chemical modifications and interactions .
Biological Activity
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by an amino group, ethoxy, and methoxy substituents, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Chemical Formula : C12H17NO4
- Molecular Weight : Approximately 239.27 g/mol
Structural Features
The presence of the amino group allows for hydrogen bonding, while the ethoxy and methoxy groups facilitate hydrophobic interactions. This combination enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The ethoxy and methoxy groups participate in hydrophobic interactions that can modulate enzyme or receptor activity, leading to various biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active compounds, potentially leading to new drug candidates.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that this compound may also exhibit such effects.
- Antioxidant Activity : The structural features hint at potential antioxidant properties due to the presence of aromatic rings and amino groups.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | Two methoxy groups | Potential enzyme inhibition |
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | Hydroxy group instead of amino | Antioxidant and anti-inflammatory effects |
3-(4-Methoxyphenyl)propanoic acid | Lacks amino and ethoxy groups | Limited biological activity |
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity compared to similar compounds .
Case Studies
- Pharmacokinetic Studies : In studies involving similar compounds, pharmacokinetic profiles indicated rapid absorption and metabolism in animal models. For instance, after administration, certain metabolites were detected in the bloodstream within minutes, suggesting efficient bioavailability .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that derivatives of this compound could inhibit specific enzymes linked to disease pathways, supporting its potential as a lead compound in drug discovery.
Antioxidant Properties
Research has highlighted the antioxidant properties of structurally related compounds. These findings suggest that this compound may also scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
Properties
IUPAC Name |
3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYWAXNZYBZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345125 | |
Record name | 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-18-3 | |
Record name | β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54503-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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